molecular formula C22H17FN2O2S B297833 (5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

Cat. No.: B297833
M. Wt: 392.4 g/mol
InChI Key: QVQSFIQTFDIFKG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole and thiazolidine moieties in its structure suggests that it may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazolidine-2,4-dione ring. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety may interact with various receptors and enzymes, while the thiazolidine ring could modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed that the compound may exert its effects through modulation of cellular signaling pathways .

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H17FN2O2S/c1-2-11-25-21(26)20(28-22(25)27)12-16-14-24(19-10-6-4-8-17(16)19)13-15-7-3-5-9-18(15)23/h2-10,12,14H,1,11,13H2/b20-12+

InChI Key

QVQSFIQTFDIFKG-UDWIEESQSA-N

SMILES

C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)SC1=O

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)/SC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)SC1=O

Origin of Product

United States

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